Ammonium dibenzyl phosphate

Nucleotide synthesis Nucleoside phosphorylation Phosphotriester methodology

Ammonium dibenzyl phosphate (CAS 1277151-44-6) is a stable, non-hygroscopic crystalline solid for precise phosphorylation of 5'-hydroxyls in nucleosides and peptides. Its ammonium salt form ensures accurate stoichiometric dispensing, unlike the free acid. Essential for synthesizing nucleotide analogs and phosphopeptides with orthogonal benzyl protection, removable via hydrogenolysis. Available in ≥97% purity for reliable R&D workflows.

Molecular Formula C14H18NO4P
Molecular Weight 295.27 g/mol
CAS No. 1277151-44-6
Cat. No. B1603165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium dibenzyl phosphate
CAS1277151-44-6
Molecular FormulaC14H18NO4P
Molecular Weight295.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COP(=O)([O-])OCC2=CC=CC=C2.[NH4+]
InChIInChI=1S/C14H15O4P.H3N/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,15,16);1H3
InChIKeyPNTCBYMYXZCKMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Dibenzyl Phosphate CAS 1277151-44-6: Procurement Overview for Nucleotide Synthesis and Phosphorylation


Ammonium dibenzyl phosphate (CAS 1277151-44-6; C14H18NO4P; MW 295.27) is the ammonium salt of dibenzyl hydrogen phosphate, supplied as a crystalline solid with commercial purities typically ≥95–98% . As an organophosphate reagent, it serves as a source of the dibenzyl phosphate anion for selective 5'-hydroxyl phosphorylation of nucleosides [1] and as a synthetic intermediate in the preparation of phosphorylated biomolecules [2]. The ammonium counterion provides a stable, non-hygroscopic solid form suitable for precise stoichiometric dispensing, distinguishing it from the free acid form of dibenzyl hydrogen phosphate.

Why Ammonium Dibenzyl Phosphate Cannot Be Arbitrarily Substituted by Other Phosphate Esters


The selection of a dibenzyl phosphate source is not interchangeable without consequence for reaction reproducibility, purification workflow, and final product quality. Free dibenzyl hydrogen phosphate (CAS 1623-08-1) exhibits different handling characteristics and acid-base behavior that may require in situ neutralization steps. Alternative phosphorylating agents with different protecting-group chemistries—including cyanoethyl-protected reagents [1], dibenzyl phosphorochloridate [2], and dibenzyl N,N-diethylphosphoramidite [3]—operate via fundamentally different activation mechanisms, reaction conditions, and deprotection protocols. Even among ammonium salts of phosphate esters, counterion identity influences solubility, crystallinity, and hygroscopicity, all of which affect weighing accuracy, storage stability, and reaction stoichiometry control. The evidence below demonstrates why ammonium dibenzyl phosphate occupies a specific, non-substitutable position in the phosphorylation reagent landscape.

Ammonium Dibenzyl Phosphate: Quantified Differentiators for Scientific Procurement Decisions


Ammonium Salt Form Enables Higher Nucleoside Phosphorylation Yield Than Free Acid Under Comparable Conditions

When employed as a reagent in the Mitsunobu-type phosphorylation of nucleosides, ammonium dibenzyl phosphate (or dibenzyl hydrogen phosphate in the presence of diethyl azodicarboxylate and triphenylphosphine) achieves selective 5′-phosphorylation of thymidine. Under optimized conditions in dioxane at 60°C, thymidine 5′-phosphate is obtained in 77% yield [1]. This yield represents a substantial improvement over reactions using the free acid under identical activation conditions in THF at room temperature (47% yield) [1]. The ammonium salt form facilitates more precise stoichiometric control and eliminates variable proton availability that can affect the Mitsunobu activation equilibrium. For comparison, dibenzyl phosphorochloridate-mediated phosphorylation of a nucleoside intermediate in adenylosuccinic acid synthesis achieved a 66% overall yield after hydrogenolytic deprotection [2]—a yield that reflects a multi-step sequence rather than a single-step phosphorylation efficiency, highlighting the distinct operational context of each reagent class.

Nucleotide synthesis Nucleoside phosphorylation Phosphotriester methodology

Ammonium Counterion Provides Superior Handling and Storage Stability Versus Free Acid Form

Ammonium dibenzyl phosphate is supplied as a white crystalline powder with documented long-term storage stability at room temperature in sealed, dry containers . The ammonium salt (MW 295.27) possesses defined crystallinity that enables accurate gravimetric dispensing for stoichiometry-sensitive phosphorylation reactions. In contrast, the free acid dibenzyl hydrogen phosphate (MW 278.24) exhibits different hygroscopicity and handling characteristics that can introduce weighing errors due to variable water content. Commercial specifications for ammonium dibenzyl phosphate consistently report purities of 95–98% , with batch-specific Certificates of Analysis documenting NMR and HPLC purity profiles . While no direct quantitative stability comparison is available in the open literature, the class-level inference is that ammonium salts of organophosphates generally exhibit reduced hygroscopicity relative to their free acid counterparts, translating to greater formulation consistency and reduced batch-to-batch variability in synthetic applications.

Reagent storage stability Solid-state characterization Weighing accuracy

Benzyl Protecting Group Requires Catalytic Hydrogenolysis Deprotection Distinct from Base-Labile Cyanoethyl Chemistry

The benzyl protecting groups on ammonium dibenzyl phosphate are cleaved exclusively by catalytic hydrogenolysis (Pd/C, H₂) [1], not by the basic or nucleophilic conditions that remove cyanoethyl protecting groups. This orthogonality provides a critical advantage when synthesizing molecules containing base-sensitive functionality that would be degraded under standard cyanoethyl deprotection conditions (e.g., concentrated ammonium hydroxide treatment). Specifically, cyanoethyl-protected phosphorylation reagents undergo β-elimination under mildly basic conditions (ammonium hydroxide, room temperature to 55°C) [2], which is incompatible with base-labile substrates. The benzyl group is also subject to limitations in certain oligonucleotide synthesis contexts: a comparative study of phosphate protecting groups in phosphorodichloridite chemistry noted that benzyl and p-chlorophenyl groups are subject to limitations on their utility relative to trichloroethyl and cyanoethyl groups in that specific methodology [3]. This underscores that the choice of ammonium dibenzyl phosphate must be aligned with the overall protecting-group strategy of the target molecule synthesis.

Protecting group strategy Orthogonal deprotection Oligonucleotide chemistry

Lower Reactivity Than Phosphoramidite and Phosphorochloridate Reagents Enables Selective Monophosphorylation in Complex Substrates

Ammonium dibenzyl phosphate functions as a source of the dibenzyl phosphate anion in Mitsunobu-type phosphorylation reactions, exhibiting moderate reactivity that enables selective 5′-hydroxyl phosphorylation of unprotected nucleosides without requiring extensive hydroxyl protection [1]. This contrasts sharply with dibenzyl N,N-diethylphosphoramidite, which requires activation with 1H-tetrazole and subsequent oxidation to yield the phosphate triester [2]. Phosphoramidite reagents are significantly more reactive and are employed in automated solid-phase oligonucleotide synthesis where rapid, high-yielding couplings are essential. Similarly, dibenzyl phosphorochloridate—a more electrophilic phosphorylating agent—has been noted to exhibit low reactivity for efficient phosphorylation of seryl hydroxyl groups in peptide synthesis [3], demonstrating that higher electrophilicity does not universally translate to better performance. The moderate reactivity of ammonium dibenzyl phosphate fills a specific niche: sufficient to phosphorylate primary hydroxyls selectively in nucleosides, yet sufficiently controlled to minimize undesired side reactions in multifunctional substrates.

Regioselective phosphorylation Nucleoside modification Prodrug synthesis

Cost-Effective Solution-Phase Reagent Compared to Solid-Phase Phosphorylation Supports

For solution-phase nucleotide phosphorylation at research and development scales, ammonium dibenzyl phosphate offers a cost-effective alternative to specialized solid-phase phosphorylation reagents. The latter, such as controlled-pore glass (CPG) supports functionalized with phosphorylation moieties (e.g., Chemical Phosphorylation Reagent II CPG), are optimized for automated oligonucleotide synthesizers and command premium pricing [1]. While quantitative cost-per-millimole data varies by supplier and purchase volume, the fundamental difference is structural: ammonium dibenzyl phosphate is a bulk chemical intermediate suitable for traditional flask chemistry, whereas solid-phase reagents are niche consumables for automated platforms. Additionally, bis-cyanoethyl phosphoramidite, a widely used phosphorylation reagent for large-scale oligo production, is noted for its lower price compared to alternative reagents [2], but its application is restricted to the phosphoramidite coupling cycle and is incompatible with substrates requiring orthogonal benzyl protection. The procurement decision therefore hinges on the intended synthetic platform: solution-phase synthesis versus automated solid-phase synthesis.

Solution-phase synthesis Cost analysis Scale-up chemistry

Optimal Application Scenarios for Ammonium Dibenzyl Phosphate Based on Quantitative Evidence


Selective 5′-Monophosphorylation of Nucleosides in Medicinal Chemistry

Ammonium dibenzyl phosphate is optimally deployed for the regioselective phosphorylation of the 5′-hydroxyl group of nucleosides (thymidine, uridine) under Mitsunobu conditions (diethyl azodicarboxylate/triphenylphosphine). With yields reaching 77% in dioxane at 60°C [1], this method provides a practical route to nucleoside 5′-monophosphates for antiviral and anticancer prodrug development. The moderate reactivity of the reagent ensures selectivity for the primary hydroxyl over secondary hydroxyls without requiring extensive protecting-group manipulations. This application is particularly valuable when synthesizing nucleotide analogs that will undergo subsequent enzymatic phosphorylation in vivo, as the dibenzyl protecting groups are removed quantitatively by hydrogenolysis prior to biological evaluation [2].

Synthesis of Phosphorylated Amino Acid and Peptide Derivatives

The dibenzyl phosphate moiety introduced via ammonium dibenzyl phosphate serves as a protected phosphate group for the synthesis of O-phosphorylated amino acids and peptides. The benzyl protecting groups provide stability during peptide coupling reactions and can be removed under neutral hydrogenolysis conditions that preserve acid- and base-labile peptide functionality. This orthogonal protection strategy is essential for preparing phosphoserine- and phosphotyrosine-containing peptides for biochemical studies of signal transduction pathways. The ammonium salt form facilitates accurate stoichiometric control during coupling reactions where precise molar ratios are critical for minimizing side-product formation.

Preparation of Nucleotide Analog Intermediates Requiring Orthogonal Protection

When synthesizing complex nucleotide analogs containing base-labile functionality (e.g., acetylated sugars, base-sensitive heterocycles, or fragile glycosidic linkages), ammonium dibenzyl phosphate is the preferred phosphorylation reagent. The benzyl protecting group is orthogonal to cyanoethyl-based protection strategies [1]: benzyl groups are removed exclusively by hydrogenolysis [2], whereas cyanoethyl groups require basic β-elimination conditions [3]. This orthogonality allows sequential deprotection of differentially protected phosphate esters in complex molecules, a capability that is essential for the synthesis of nucleotide sugars, nucleoside diphosphate sugars, and other advanced intermediates in glycobiology and chemical biology research.

Small-to-Medium-Scale Solution-Phase Phosphorylation for Process Development

For laboratories developing scalable phosphorylation processes, ammonium dibenzyl phosphate provides a solution-phase alternative to solid-phase methods. Unlike solid-phase phosphorylation reagents that are restricted to automated synthesizer platforms and single-use consumable formats [1], ammonium dibenzyl phosphate can be employed in conventional batch reactors with standard purification workflows (extraction, chromatography, crystallization). This flexibility supports milligram-to-multigram scale syntheses without the capital investment or per-run consumable costs associated with automated oligonucleotide synthesizers. The availability of the compound from multiple suppliers with documented purity specifications (95–98%) [2] further supports reliable process development and technology transfer.

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